N-(4-{[(E)-furan-2-ylmethylidene]amino}phenyl)acetamide
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Overview
Description
N-{4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]PHENYL}ACETAMIDE is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenyl ring connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between 4-aminophenylacetamide and furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-{4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]PHENYL}ACETAMIDE can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into a reactor, where they undergo the condensation reaction. The product is then continuously extracted and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: N-{4-[(E)-(FURAN-2-YLMETHYL)AMINO]PHENYL}ACETAMIDE.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains an acetamide group and has been studied for its antimicrobial and anticancer properties.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Known for its analgesic activity, this compound shares structural similarities with N-{4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]PHENYL}ACETAMIDE.
The uniqueness of N-{4-[(E)-(FURAN-2-YLMETHYLIDENE)AMINO]PHENYL}ACETAMIDE lies in its furan ring, which imparts distinct chemical and biological properties compared to other acetamide derivatives.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[4-(furan-2-ylmethylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)15-12-6-4-11(5-7-12)14-9-13-3-2-8-17-13/h2-9H,1H3,(H,15,16) |
InChI Key |
BCLDTGAELIKRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CO2 |
Origin of Product |
United States |
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